[3-(4-Ethylphenoxy)-2-hydroxypropyl](methyl)amine
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Overview
Description
3-(4-Ethylphenoxy)-2-hydroxypropylamine is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of an ethylphenoxy group attached to a hydroxypropyl chain, which is further linked to a methylamine group
Preparation Methods
The synthesis of 3-(4-Ethylphenoxy)-2-hydroxypropylamine typically involves several steps. One common method includes the reaction of 4-ethylphenol with epichlorohydrin to form 3-(4-ethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with methylamine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
3-(4-Ethylphenoxy)-2-hydroxypropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other nucleophiles such as halides or thiols.
Scientific Research Applications
3-(4-Ethylphenoxy)-2-hydroxypropylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenoxy)-2-hydroxypropylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl chain and the ethylphenoxy group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
3-(4-Ethylphenoxy)-2-hydroxypropylamine can be compared with similar compounds such as:
3-(4-Methylphenoxy)-2-hydroxypropylamine: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
3-(4-Chlorophenoxy)-2-hydroxypropylamine: The presence of a chlorine atom can significantly alter the reactivity and interactions of the compound.
3-(4-Methoxyphenoxy)-2-hydroxypropylamine: The methoxy group introduces different electronic effects, influencing the compound’s behavior in various reactions.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(4-ethylphenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-10-4-6-12(7-5-10)15-9-11(14)8-13-2/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
MJSKFSOMTVXVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC)O |
Origin of Product |
United States |
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